Cas no 2229567-39-7 (3-amino-5-(pyrrolidin-1-yl)pentanoic acid)

3-Amino-5-(pyrrolidin-1-yl)pentanoic acid is a specialized organic compound featuring both amino and pyrrolidinyl functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structure allows for selective modifications, facilitating its use in the development of bioactive molecules, particularly in medicinal chemistry. The presence of the pyrrolidine ring enhances conformational rigidity, which can be advantageous in designing receptor-targeted compounds. This compound is typically employed in peptide mimetics and as a building block for drug discovery. Its balanced polarity and reactivity profile make it suitable for coupling reactions, while its stability under standard conditions ensures reliable handling in laboratory settings.
3-amino-5-(pyrrolidin-1-yl)pentanoic acid structure
2229567-39-7 structure
Product name:3-amino-5-(pyrrolidin-1-yl)pentanoic acid
CAS No:2229567-39-7
MF:C9H18N2O2
MW:186.251422405243
CID:6338355
PubChem ID:165791289

3-amino-5-(pyrrolidin-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-5-(pyrrolidin-1-yl)pentanoic acid
    • 2229567-39-7
    • EN300-1774090
    • Inchi: 1S/C9H18N2O2/c10-8(7-9(12)13)3-6-11-4-1-2-5-11/h8H,1-7,10H2,(H,12,13)
    • InChI Key: TXUVAIRAINABHG-UHFFFAOYSA-N
    • SMILES: OC(CC(CCN1CCCC1)N)=O

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 66.6Ų

3-amino-5-(pyrrolidin-1-yl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1774090-0.5g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
0.5g
$849.0 2023-09-20
Enamine
EN300-1774090-10g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
10g
$3807.0 2023-09-20
Enamine
EN300-1774090-5.0g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
5g
$2566.0 2023-06-03
Enamine
EN300-1774090-0.25g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
0.25g
$814.0 2023-09-20
Enamine
EN300-1774090-0.1g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
0.1g
$779.0 2023-09-20
Enamine
EN300-1774090-2.5g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
2.5g
$1735.0 2023-09-20
Enamine
EN300-1774090-5g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
5g
$2566.0 2023-09-20
Enamine
EN300-1774090-1g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
1g
$884.0 2023-09-20
Enamine
EN300-1774090-0.05g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
0.05g
$744.0 2023-09-20
Enamine
EN300-1774090-1.0g
3-amino-5-(pyrrolidin-1-yl)pentanoic acid
2229567-39-7
1g
$884.0 2023-06-03

Additional information on 3-amino-5-(pyrrolidin-1-yl)pentanoic acid

Introduction to 3-amino-5-(pyrrolidin-1-yl)pentanoic acid (CAS No. 2229567-39-7)

3-amino-5-(pyrrolidin-1-yl)pentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2229567-39-7, this compound represents a unique structural motif that combines an amino acid derivative with a pyrrolidine ring, making it a promising candidate for various biological applications. The molecular structure of this compound features a five-carbon chain with an amino group at one end and a pyrrolidine substituent at the fifth carbon, which contributes to its distinct chemical properties and potential biological activities.

The significance of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid lies in its potential as a building block for the synthesis of more complex molecules. In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions while avoiding issues such as degradation or immunogenicity. The presence of both an amino group and a pyrrolidine ring in this compound makes it an ideal candidate for such applications, as these structural elements can be easily modified to enhance binding affinity or selectivity towards specific biological targets.

One of the most compelling aspects of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid is its potential role in drug discovery. The pyrrolidine moiety is a common pharmacophore found in many bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. By incorporating this motif into a larger molecule, researchers can leverage its known biological interactions to develop novel therapeutic compounds. Furthermore, the five-carbon chain provides a flexible scaffold that can be further functionalized to optimize pharmacokinetic properties, such as solubility and metabolic stability.

Recent studies have highlighted the importance of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is associated with various diseases, including cancer. Small-molecule inhibitors targeting kinases have become some of the most successful drugs on the market. The structural features of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid make it a valuable intermediate in the synthesis of kinase inhibitors, particularly those designed to interact with ATP-binding pockets or allosteric sites on the enzyme.

In addition to its applications in kinase inhibition, 3-amino-5-(pyrrolidin-1-yl)pentanoic acid has shown promise in other therapeutic areas. For instance, researchers have explored its potential as a precursor for the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins, which can be targeted by small molecules that disrupt these aggregates. The unique combination of functional groups in 3-amino-5-(pyrrolidin-1-yl)pentanoic acid allows for the design of compounds that can interact with these protein aggregates and prevent their formation.

The synthesis of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid is another area where this compound has attracted attention. Given its structural complexity, efficient synthetic routes are essential for both laboratory-scale research and industrial production. Recent advances in synthetic chemistry have enabled the development of more streamlined methods for constructing pyrrolidine-containing molecules. These methods often involve catalytic processes that minimize byproduct formation and improve overall yields, making them suitable for large-scale applications.

From a computational chemistry perspective, 3-amino-5-(pyrrolidin-1-yl)pentanoic acid has been studied to understand its interaction with biological targets at the molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model how this compound binds to proteins or nucleic acids. These studies not only provide insights into its mechanism of action but also help guide the design of next-generation analogs with improved properties.

The versatility of 3-amino-5-(pyrrolidin-1-yl)pentanoic acid extends beyond pharmaceutical applications. It has also been explored in materials science, where its ability to form stable complexes with other molecules makes it useful for developing novel polymers or coatings. These materials could find applications in areas such as drug delivery systems or smart materials that respond to environmental stimuli.

In conclusion, 3-amino-5-(pyrrolidin-1-yl)pentanoic acid (CAS No. 2229567-39-7) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an invaluable tool for drug discovery, particularly in the development of peptidomimetics and kinase inhibitors. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.

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